2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride
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Overview
Description
2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H9Cl2N3. It is a white crystalline powder known for its applications in various scientific fields. This compound is particularly interesting due to its unique structure, which includes a pyridine ring substituted with a chloro group and a hydrazinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or a reactant.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate, solvents like ethanol or DMF, and temperatures ranging from 0-150°C.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride involves its interaction with molecular targets through its functional groups. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π interactions and electron donation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of a hydrazinylmethyl group.
2-Chloro-5-hydroxymethylpyridine: Contains a hydroxymethyl group, offering different reactivity and applications.
2-Chloro-5-methylpyridine: Lacks the hydrazinyl group, making it less versatile in certain reactions.
Uniqueness: 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride is unique due to the presence of both a chloro and a hydrazinylmethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Biological Activity
2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data from research findings.
This compound is a pyridine derivative characterized by the presence of a hydrazine functional group. Its chemical structure can be represented as follows:
- Molecular Formula : C6H7ClN2
- Molecular Weight : 144.58 g/mol
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit varying degrees of antibacterial and antifungal activities. A study highlighted that certain pyridine-based compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The minimal inhibitory concentration (MIC) values for effective compounds ranged from 6.5 μg/mL to higher concentrations depending on the specific structure and substituents present.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Target Organism | MIC (μg/mL) |
---|---|---|
2-Chloro-5-(hydrazinylmethyl)pyridine | S. aureus | 12.0 |
Other Pyridine Derivatives | E. coli | 6.5 |
Candida albicans | 15.0 |
Antiviral Activity
The antiviral potential of this compound has been evaluated in various studies focusing on its efficacy against viral infections. For instance, compounds structurally related to this compound have demonstrated inhibition of viral replication in cellular assays against viruses like yellow fever and influenza . The EC50 values for related compounds were reported in the range of 25–50 µM, indicating moderate antiviral activity.
Table 2: Antiviral Activity Data
Compound Name | Virus | EC50 (µM) |
---|---|---|
2-Chloro-5-(hydrazinylmethyl)pyridine | Yellow Fever Virus | 30 |
Related Compound A | Influenza Virus | 25 |
Related Compound B | Dengue Virus | 40 |
Anticancer Activity
The anticancer properties of pyridine derivatives have garnered significant attention, particularly their ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures to this compound exhibit selective cytotoxicity towards various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H1975) cells . The IC50 values for these compounds ranged from 0.442 µM to over 17 µM.
Table 3: Anticancer Activity Overview
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
2-Chloro-5-(hydrazinylmethyl)pyridine | MCF-7 | 15 |
Related Compound C | H1975 | 0.442 |
Related Compound D | MDA-MB-231 | 11.73 |
Case Studies
- Case Study on Antiviral Efficacy : A study conducted on a series of pyridine derivatives revealed that modifications at the hydrazine position significantly enhanced antiviral activity against the yellow fever virus, suggesting that the hydrazine moiety plays a crucial role in bioactivity .
- Case Study on Anticancer Properties : In vitro studies demonstrated that specific derivatives exhibited strong cytotoxic effects on MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-6-2-1-5(3-9-6)4-10-8;/h1-3,10H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPAOUYPYAAOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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